molecular formula C6H4F3N3 B1466152 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 855343-63-4

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1466152
CAS No.: 855343-63-4
M. Wt: 175.11 g/mol
InChI Key: SJWYBURCBDSCEC-UHFFFAOYSA-N
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Description

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: is a heterocyclic compound that features a pyrazole ring substituted with a methyl group, a trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. The reaction is carried out in a methanol-water mixture under reflux conditions for several hours. The resulting product is then purified through distillation and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of new materials with specific electronic properties .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: The compound is being investigated for its potential use in pharmaceuticals. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a candidate for drug development .

Industry: In the agrochemical industry, the compound is used in the development of new herbicides and pesticides. Its ability to disrupt specific biological pathways in plants makes it an effective agent for controlling weeds and pests .

Mechanism of Action

The mechanism of action of 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can inhibit the activity of enzymes or receptors, leading to the desired biological effect .

Comparison with Similar Compounds

  • 3-methyl-5-trifluoromethyl-1H-pyrazole
  • 5-methyl-3-(trifluoromethyl)-1H-pyrazole
  • 3-methyl-5-trifluoromethyl-2H-pyrazole

Comparison: Compared to similar compounds, 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the nitrile group. This group enhances the compound’s reactivity and allows for further functionalization. Additionally, the trifluoromethyl group provides increased stability and lipophilicity, making it more effective in biological applications .

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3/c1-3-4(2-10)5(12-11-3)6(7,8)9/h1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWYBURCBDSCEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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